molecular formula C10H10O2 B15206584 3,7-Dimethylbenzofuran-4-ol

3,7-Dimethylbenzofuran-4-ol

Cat. No.: B15206584
M. Wt: 162.18 g/mol
InChI Key: MEBHCUZEQHQILH-UHFFFAOYSA-N
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Description

3,7-Dimethylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylbenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,7-dimethylphenol, a Friedel-Crafts alkylation reaction can be employed, followed by cyclization to form the benzofuran ring. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or other transition metal catalysts, can be employed to enhance yield and selectivity. Continuous flow reactors and other advanced techniques may also be utilized to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylbenzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,7-Dimethylbenzofuran-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-tumor, antibacterial, and antiviral activities.

    Industry: It can be used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylbenzofuran-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A similar compound with a methyl group at the 2-position.

    4-Hydroxybenzofuran: A compound with a hydroxyl group at the 4-position.

Uniqueness

3,7-Dimethylbenzofuran-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,7-dimethyl-1-benzofuran-4-ol

InChI

InChI=1S/C10H10O2/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,11H,1-2H3

InChI Key

MEBHCUZEQHQILH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=CO2)C

Origin of Product

United States

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